An In-depth Technical Guide to Chroman-8-sulfonyl Chloride: Properties, Reactivity, and Applications
An In-depth Technical Guide to Chroman-8-sulfonyl Chloride: Properties, Reactivity, and Applications
Foreword
Chroman-8-sulfonyl chloride stands as a pivotal, yet highly specialized, reagent in the landscape of medicinal chemistry and organic synthesis. Its unique structure, combining the privileged chroman scaffold with the versatile reactivity of a sulfonyl chloride, makes it a valuable building block for creating complex molecules with significant biological activity.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of its chemical properties, reactivity, and synthetic utility. We will delve into the causality behind its reactions, provide actionable experimental protocols, and ground all claims in authoritative references to ensure scientific integrity.
Core Molecular Profile
Chemical Identity and Structure
Chroman-8-sulfonyl chloride is an aromatic sulfonyl chloride built upon the 3,4-dihydro-2H-1-benzopyran (chroman) heterocyclic system. The sulfonyl chloride moiety is attached at the 8-position of the aromatic ring.
Caption: Core chemical identity of Chroman-8-sulfonyl chloride.
Physicochemical Properties
Quantitative physical data for Chroman-8-sulfonyl chloride is not extensively published. The table below summarizes available information from chemical suppliers.
| Property | Value / Description | Source |
| Purity | ≥95% | [2] |
| Solubility | No data available; expected to be soluble in aprotic organic solvents like THF, DCM, and diethyl ether, while reacting with protic solvents. | Inferred |
| Sensitivity | Air sensitive; moisture sensitive. | [3] |
| Shelf Life | Approximately 730 days under proper storage. | [2] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons of the chroman core. The protons on the aromatic ring will be downfield, influenced by the electron-withdrawing sulfonyl chloride group. The four protons of the ethyl bridge in the dihydropyran ring will appear as multiplets in the upfield region.
-
¹³C NMR Spectroscopy: The carbon spectrum will display nine distinct signals. The carbon atom attached to the sulfonyl chloride group (C8) will be significantly deshielded. Aromatic carbons will appear in the typical ~110-160 ppm range, while the aliphatic carbons of the chroman ring will be found further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonyl chloride functional group.[5] Strong, characteristic absorption bands are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.[5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key feature will be the characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a distinct M+2 peak that is approximately one-third the intensity of the molecular ion peak (M⁺).[5]
Synthesis and Preparation
The most direct and industrially relevant method for synthesizing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[6]
Synthetic Pathway: Chlorosulfonation of Chroman
Chroman-8-sulfonyl chloride is typically prepared by reacting chroman with an excess of chlorosulfonic acid (ClSO₃H).[6] This powerful reagent acts as both the sulfonating agent and the solvent.
Caption: General synthetic scheme for Chroman-8-sulfonyl chloride.
Causality of Reagent Choice: Chlorosulfonic acid is highly effective for this transformation. The excess reagent serves to drive the reaction to completion. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the SO₃H⁺ electrophile (or a related species) attacks the electron-rich aromatic ring of the chroman molecule. The ortho-directing nature of the ether group on the chroman ring favors substitution at the 8-position (ortho to the oxygen).
Example Experimental Protocol: Synthesis of a Sulfonyl Chloride
While a specific protocol for Chroman-8-sulfonyl chloride is not publicly detailed, the following general procedure for chlorosulfonation of an activated aromatic compound can be adapted.[7]
WARNING: This reaction is hazardous and must be performed with extreme caution in a certified chemical fume hood by trained personnel. Chlorosulfonic acid is highly corrosive and reacts violently with water.
-
Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HCl gas evolved.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with chlorosulfonic acid (typically 4-8 molar equivalents).[8] Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Slowly add chroman (1.0 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours to ensure the reaction goes to completion.[7] Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS of quenched aliquots).
-
Work-up: Once the reaction is complete, cool the mixture back to room temperature. Very cautiously and slowly, pour the reaction mixture onto crushed ice or into ice-water.[8] This step is highly exothermic and will generate large volumes of HCl gas. The sulfonyl chloride product, being insoluble in water, will precipitate out as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Chroman-8-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
Caption: Core reactivity pathways of Chroman-8-sulfonyl chloride.
Synthesis of Chroman-8-Sulfonamides
The reaction with primary or secondary amines to form sulfonamides is the most prominent application of sulfonyl chlorides in medicinal chemistry.[1][9] The resulting sulfonamide linkage is a key structural motif in a vast number of therapeutic agents.[10]
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen atom, typically by a base included in the reaction or by a second equivalent of the amine.
Protocol: General Synthesis of N-Substituted Chroman-8-sulfonamides
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent such as pyridine, tetrahydrofuran (THF), or dichloromethane (DCM). Add a base, such as triethylamine (TEA) or pyridine (which can also serve as the solvent), (1.5-2.0 equivalents).[9]
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of Chroman-8-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.[9] Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by column chromatography or recrystallization.
Role in Drug Discovery
The chroman framework and the sulfonamide functional group are both considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds.
-
Chroman Derivatives: Chroman-containing molecules have been investigated for a wide range of biological activities.[11]
-
Sulfonamides: This functional group is a bioisostere of amides and esters and can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors.[12]
Patents have described novel sulfonamide-substituted chroman derivatives as potent beta-3 adrenoceptor agonists, indicating their potential utility in treating conditions mediated by this receptor.[6][13] The combination of these two moieties in Chroman-8-sulfonyl chloride makes it an attractive starting material for generating libraries of compounds for drug screening.
Safety, Handling, and Storage
Chroman-8-sulfonyl chloride is a hazardous chemical that requires strict safety protocols.[2]
Hazard Identification
Based on GHS classifications for similar sulfonyl chlorides, the primary hazards are:
The compound is classified as a corrosive material.[3]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Inert Atmosphere: Due to its sensitivity to air and moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage or reactions.[3]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent skin contact.[15]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]
-
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][15] Store in a designated corrosives area, preferably under an inert atmosphere.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.[3]
Conclusion
Chroman-8-sulfonyl chloride is a highly reactive and valuable reagent for the synthesis of novel chemical entities, particularly within the pharmaceutical industry. Its primary utility lies in its efficient reaction with amines to produce a diverse range of sulfonamides, leveraging the combined structural benefits of the chroman scaffold and the sulfonamide linker. A thorough understanding of its chemical properties, reactivity, and stringent safety requirements is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this powerful building block into their synthetic strategies.
References
- chroman-8-sulfonyl chloride. [Source Name Redacted].
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Safety d
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists.
- Synthesis of sulfonyl chloride substr
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
- Cas Number 1048970-15-5|Chroman-8-sulfonyl chloride|C9H9ClO3S. molecularinfo.com.
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- A Spectroscopic Showdown: Unveiling the Isomeric Differences of Isoquinoline Sulfonyl Chlorides. Benchchem.
- 1048970-15-5|Chroman-8-sulfonyl chloride|BLD Pharm. BLD Pharm.
- chroman-8-sulfonyl chloride, min 95%, 100 mg. [Source Name Redacted].
- Sulfonamide-substituted chromanes, processes for their preparation, their use as medicaments or diagnostic agents and pharmaceutical preparations containing them.
- 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220. PubChem.
- Application of Sulfonyl in Drug Design | Request PDF.
- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin
- Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. PMC - NIH.
- Chemical reactivity of the sulfonyl chloride group. Benchchem.
- Method for producing quinoline-8-sulfonyl chloride.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
Sources
- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. fishersci.com [fishersci.com]
- 4. 1048970-15-5|Chroman-8-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. acdlabs.com [acdlabs.com]
- 6. EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 9. cbijournal.com [cbijournal.com]
- 10. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DE19742509A1 - Sulfonamide-substituted chromanes, processes for their preparation, their use as medicaments or diagnostic agents and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 14. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. download.basf.com [download.basf.com]
